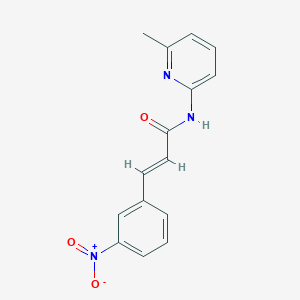![molecular formula C16H15N3O3 B5769739 2-methoxy-6-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769739.png)
2-methoxy-6-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-6-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine belongs to a class of chemicals known for their varied biological activities and chemical properties. Compounds like these are often studied for their potential applications in pharmaceuticals and materials science due to their unique structural features, which include pyridine and oxadiazole rings.
Synthesis Analysis
Synthesis of compounds like this compound typically involves multi-step chemical reactions, starting with the construction of the pyridine core followed by the introduction of oxadiazole functionalities. Techniques such as cyclization, nitration, and substitution reactions are common in these syntheses.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques like X-ray diffraction and NMR spectroscopy. These studies reveal the spatial arrangement of atoms within the molecule and can provide insights into the compound's reactivity and properties (Gumus et al., 2018).
作用机制
Target of Action
It is known that similar compounds are often used in organic synthesis, particularly in suzuki–miyaura coupling , which suggests that its targets could be involved in carbon-carbon bond formation.
Mode of Action
Based on its structural similarity to other organoboron compounds, it can be inferred that it might participate in transition metal-catalyzed reactions such as suzuki–miyaura coupling . In these reactions, the compound would interact with its targets by donating electrons to form new bonds .
Biochemical Pathways
The compound is likely to affect biochemical pathways involved in carbon-carbon bond formation, such as the Suzuki–Miyaura coupling pathway . The downstream effects of these pathways would depend on the specific reactions taking place, but could include the formation of new organic compounds.
Pharmacokinetics
Similar organoboron compounds are known to have good stability, which could potentially impact their bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds . This could potentially be used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability . For example, the Suzuki–Miyaura coupling reactions in which similar compounds participate are known to be tolerant of a wide range of reaction conditions .
安全和危害
未来方向
属性
IUPAC Name |
3-(2-methoxy-6-methylpyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11-8-9-13(16(17-11)20-2)15-18-14(22-19-15)10-21-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZQIFRKSTVDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)
![N-[2-(4-fluorophenyl)-2-oxoethyl]-2-furamide](/img/structure/B5769667.png)
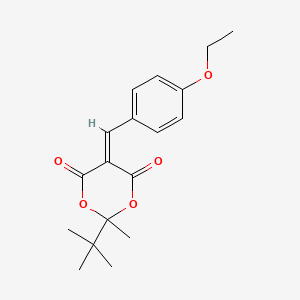
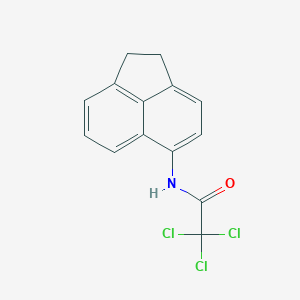

![2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5769691.png)


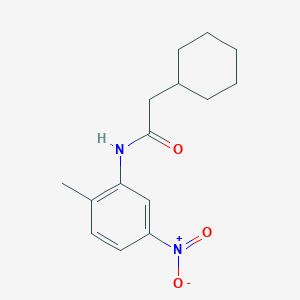
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5769710.png)
![N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5769721.png)
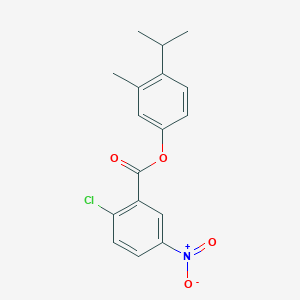
![N-(3-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5769744.png)
